N-cyclopentyl-2-methoxy-5-methylaniline
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Overview
Description
N-cyclopentyl-2-methoxy-5-methylaniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, where the amino group is substituted with a cyclopentyl group, and the aromatic ring is substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methoxy-5-methylaniline typically involves the reaction of 2-methoxy-5-methylaniline with cyclopentylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
N-cyclopentyl-2-methoxy-5-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: A structurally similar compound with a methoxy and methyl group on the aromatic ring but without the cyclopentyl substitution.
N-cyclopentyl-2-methoxyaniline: Similar to N-cyclopentyl-2-methoxy-5-methylaniline but lacks the methyl group on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl group and the methoxy and methyl substitutions on the aromatic ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-cyclopentyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-13(15-2)12(9-10)14-11-5-3-4-6-11/h7-9,11,14H,3-6H2,1-2H3 |
InChI Key |
CSWACNLKKXHZQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2CCCC2 |
Origin of Product |
United States |
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